REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]1([CH:16]=[CH:15][CH:14]=[C:12](O)[CH:11]=1)[OH:10].Cl.NC1C=CC(C)=CC=1.[OH-].[Na+]>C(OCC)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12]2[CH:11]=[C:9]([OH:10])[CH:16]=[CH:15][CH:14]=2)=[CH:3][CH:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
precipitated materials
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
ADDITION
|
Details
|
The collected solid was treated with glacial acetic acid
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with diethyl ether (2×200 mL)
|
Type
|
WASH
|
Details
|
The ether layer was washed with water (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark-brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
The resulting oil was crystallized from CH2Cl2/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |